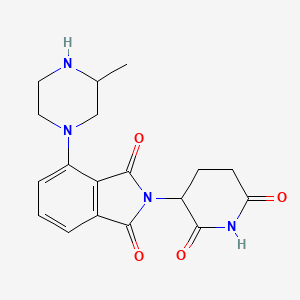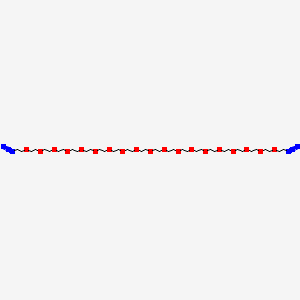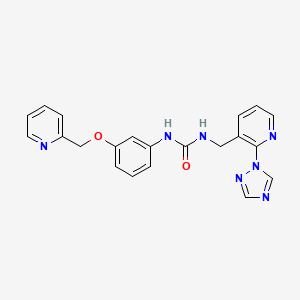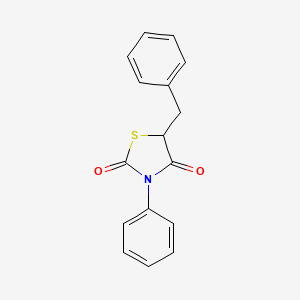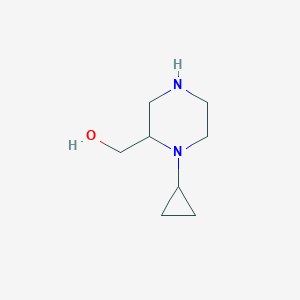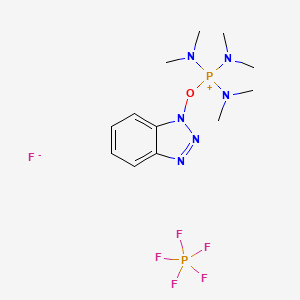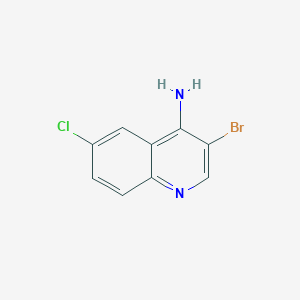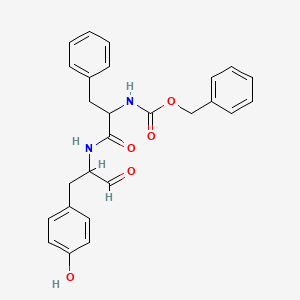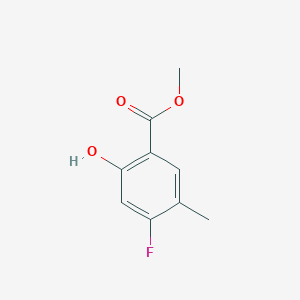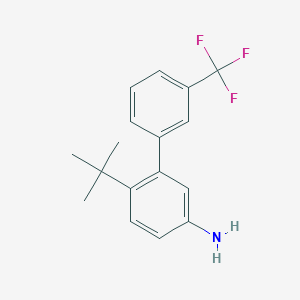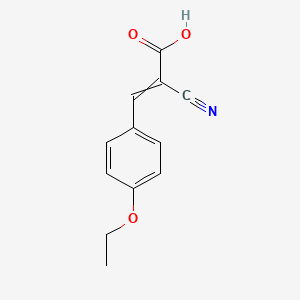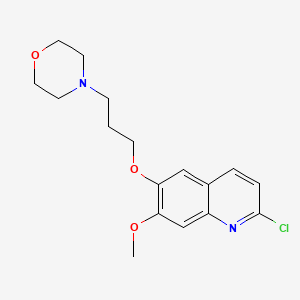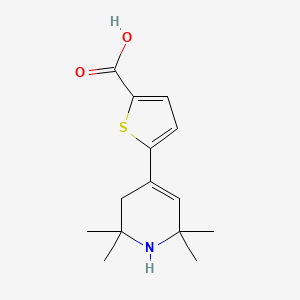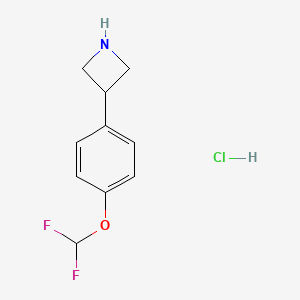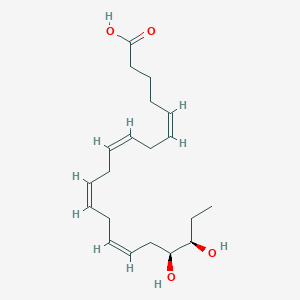
(+/-)17,18-DiHETE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
(+/-)17,18-DiHETE is primarily produced through the metabolism of eicosapentaenoic acid (EPA). The synthetic route involves the cytochrome P450-catalyzed epoxidation at the omega-3 double bond of EPA, followed by conversion to the vicinal diols by epoxide hydrolase . This process can be carried out using various rat tissue homogenates or cynomolgus monkey seminal vesicles
Análisis De Reacciones Químicas
(+/-)17,18-DiHETE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it into different hydroxylated derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for epoxidation and epoxide hydrolase for the conversion to diols . Major products formed from these reactions include other hydroxylated eicosanoids and various oxidized metabolites .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (+/-)17,18-DiHETE involves its role as a lipid mediator. It is produced through the epoxidation of eicosapentaenoic acid by cytochrome P450 enzymes, followed by conversion to diols by epoxide hydrolase . This compound exerts its effects by interacting with specific molecular targets and pathways, such as the suppression of IL-23 production in lipopolysaccharide-stimulated bone marrow-derived dendritic cells . It contributes to skin homeostasis by regulating the IL-23/IL-17 axis and maintaining immune balance .
Comparación Con Compuestos Similares
(+/-)17,18-DiHETE can be compared with other similar compounds, such as:
14,15-Epoxyeicosatetraenoic acid (14,15-EpETE): Another epoxide derivative of eicosapentaenoic acid, which lacks the ability to inhibit food allergy.
19,20-Epoxydocosapentaenoic acid (19,20-EpDPE): A metabolite of docosahexaenoic acid (DHA) with similar anti-inflammatory properties.
17,18-Epoxyeicosatetraenoic acid (17,18-EpETE): The precursor to this compound, which also has protective activity in inflammatory models.
The uniqueness of this compound lies in its specific role in regulating immune responses and maintaining skin homeostasis, which distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C20H32O4 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(5Z,8Z,11Z,14Z,17S,18R)-17,18-dihydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-18(21)19(22)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(23)24/h3,5-6,8-9,11-12,14,18-19,21-22H,2,4,7,10,13,15-17H2,1H3,(H,23,24)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m1/s1 |
Clave InChI |
XYDVGNAQQFWZEF-YQLHGUCYSA-N |
SMILES isomérico |
CC[C@H]([C@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O |
SMILES canónico |
CCC(C(CC=CCC=CCC=CCC=CCCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


